3-(1-Méthyl-1H-pyrazol-5-YL)benzaldéhyde

Vue d'ensemble

Description

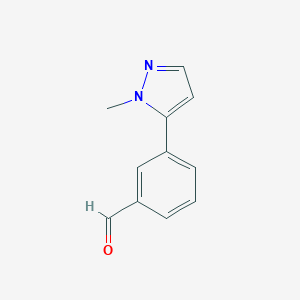

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrazole functionalities allows for diverse chemical reactivity and the possibility of forming complex molecular architectures.

Applications De Recherche Scientifique

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound can be used in the design of organic semiconductors and other advanced materials due to its conjugated system.

Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Industrial Applications: The compound is utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

For example, a typical synthetic route might involve:

Cyclization: Reacting 1-methylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Formylation: Introducing the benzaldehyde group via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.

Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.

Major Products

Oxidation: 3-(1-Methyl-1H-pyrazol-5-YL)benzoic acid.

Reduction: 3-(1-Methyl-1H-pyrazol-5-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-Pyrazol-5-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring.

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: The position of the pyrazole ring attachment differs.

3-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: Another positional isomer with different reactivity.

Uniqueness

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

Activité Biologique

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is a compound belonging to the pyrazole class, characterized by a pyrazole ring substituted with a benzaldehyde moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₀N₂O

- Molecular Weight : Approximately 186.21 g/mol

- Structure : The compound consists of a benzaldehyde group attached to the 3-position of a 1-methyl-1H-pyrazole, contributing to its unique properties and potential applications in various fields.

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, exhibit significant anticancer properties. Studies have shown that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Notably effective against MDA-MB-231 cells.

- Liver Cancer : Demonstrated activity against HepG2 cells.

- Colorectal and Lung Cancer : Exhibited antiproliferative effects on multiple cancer types.

The mechanism of action often involves the inhibition of specific molecular pathways related to cell growth and survival, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

Compounds similar to 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde have been reported to show anti-inflammatory effects. For instance, studies have identified several pyrazole derivatives as selective COX-2 inhibitors, which are crucial targets in reducing inflammation. The anti-inflammatory activity is typically quantified using IC50 values, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds in this class have shown activity against various bacterial strains, indicating their potential use as antibacterial agents. The exact mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde can be achieved through several methods, including multi-component reactions that allow for the efficient assembly of complex structures. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring or benzaldehyde group can significantly influence biological activity. For example:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde | 0.80 | Different position of pyrazole substitution |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | 0.79 | Contains a phenyl group at a different position |

| 3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole | 0.77 | Contains a chloromethyl group enhancing reactivity |

These comparisons illustrate how structural variations can lead to differing biological activities, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Cytotoxicity Assessment : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines using assays such as MTT assays. Compounds derived from 3-methyl-phenyl-pyrazol-5(4H)-one showed significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

- Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance therapeutic efficacy .

Propriétés

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEVTGNGZRHBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443687 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-80-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.